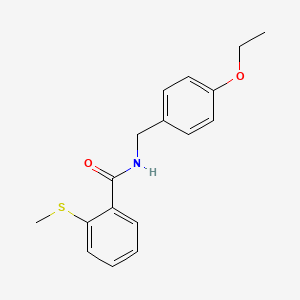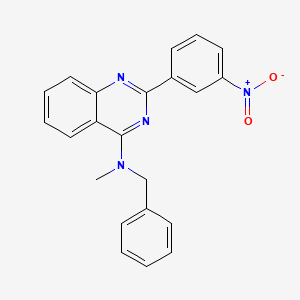![molecular formula C27H23N3O3 B4723586 N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4723586.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide
Übersicht
Beschreibung
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. MNQ belongs to the class of quinolinecarboxamide compounds, which have shown promising results in cancer research.
Wirkmechanismus
The exact mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may also inhibit the activity of other enzymes involved in cell division and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspases, a group of enzymes that are involved in programmed cell death. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has several advantages as a potential anticancer agent. It has shown potent anticancer activity in vitro and in vivo, and has low toxicity in normal cells. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also shown activity against drug-resistant cancer cells. However, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has some limitations in lab experiments. It is a relatively new compound, and its pharmacokinetic properties have not been fully characterized. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may also have limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide research. One area of research is to optimize the synthesis method to improve yield and purity. Another area of research is to further investigate the mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide, particularly its interaction with topoisomerase II and other enzymes involved in cell division and proliferation. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may also be studied in combination with other anticancer agents to enhance its efficacy. Finally, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide may be studied in animal models to evaluate its potential as a therapeutic agent for cancer.
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide is a promising synthetic compound that has shown potent anticancer activity in vitro and in vivo. Its mechanism of action involves the inhibition of topoisomerase II and other enzymes involved in cell division and proliferation. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has low toxicity in normal cells and has shown activity against drug-resistant cancer cells. Future research directions include optimizing the synthesis method, investigating the mechanism of action, studying N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide in combination with other anticancer agents, and evaluating its potential as a therapeutic agent in animal models.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anticancer properties, N-[4-(4-morpholinylcarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide has also been studied for its anti-inflammatory and anti-microbial activities.
Eigenschaften
IUPAC Name |
N-[4-(morpholine-4-carbonyl)phenyl]-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c31-26(28-21-12-10-20(11-13-21)27(32)30-14-16-33-17-15-30)23-18-25(19-6-2-1-3-7-19)29-24-9-5-4-8-22(23)24/h1-13,18H,14-17H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCDRRZSFIDJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-bromo-4-methoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4723509.png)
![2-[(4-acetylphenyl)amino]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B4723514.png)
![8-(2-furoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4723522.png)

![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B4723550.png)


![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-methoxybenzamide](/img/structure/B4723562.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B4723563.png)


![ethyl (2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4723572.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B4723579.png)
![methyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B4723585.png)